Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. The benzofuran core is substituted at the 2-position with a methyl group and at the 3-position with a carboxylate ester. The 5-position features a benzoyl(mesitylsulfonyl)amino group, combining both aromatic (benzoyl) and bulky electron-withdrawing (mesitylsulfonyl) moieties.
The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces steric bulk and electron-withdrawing effects, which may influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYROPODHLNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzofuran Core Structure
The benzofuran scaffold serves as the foundational structure for this compound. A common approach involves cyclocondensation of ortho-hydroxyacetophenone derivatives. For example, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can be synthesized via acid-catalyzed cyclization of 2-methyl-4-hydroxyacetophenone . Subsequent esterification with methanol under acidic conditions yields methyl 2-methyl-1-benzofuran-3-carboxylate .
Key Reaction Conditions :
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Cyclization: Concentrated sulfuric acid at 80–100°C for 4–6 hours .
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Esterification: Methanol with catalytic H₂SO₄, refluxed for 12 hours .
Introduction of the Amino Group at Position 5
Functionalization at the 5-position requires precise regioselective nitration followed by reduction. Nitration of methyl 2-methyl-1-benzofuran-3-carboxylate with fuming nitric acid in acetic anhydride introduces a nitro group at the 5-position due to the electron-donating methyl and ester groups directing substitution . Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 1–2 atm H₂ .
Optimization Insights :
Sulfonylation with Mesitylsulfonyl Chloride
The amine intermediate undergoes sulfonylation with mesitylsulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride). This step typically employs a base such as pyridine or triethylamine to scavenge HCl, facilitating the nucleophilic substitution .
Representative Procedure :
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Dissolve 5-amino-2-methyl-1-benzofuran-3-carboxylate (1 eq) in dry dichloromethane.
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Add triethylamine (2.5 eq) and mesitylsulfonyl chloride (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography .
Acylation with Benzoyl Chloride
The sulfonamide product is acylated with benzoyl chloride to install the benzoyl group. This step requires careful control to avoid over-acylation or decomposition.
Procedure :
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Combine mesitylsulfonamide intermediate (1 eq) with benzoyl chloride (1.1 eq) in THF.
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Add DMAP (catalytic) and stir at 50°C for 8 hours.
Challenges :
Integrated Synthetic Route and Optimization
A consolidated synthesis pathway is outlined below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzofuran cyclization | H₂SO₄, 80°C, 6 hours | 68 |
| 2 | Esterification | MeOH, H₂SO₄, reflux | 92 |
| 3 | Nitration | HNO₃, Ac₂O, 0°C | 72 |
| 4 | Reduction | H₂, 10% Pd/C, EtOH | 89 |
| 5 | Sulfonylation | Mesitylsulfonyl chloride, Et₃N, DCM | 78 |
| 6 | Acylation | Benzoyl chloride, DMAP, THF | 65 |
Critical Parameters :
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Temperature Control : Nitration and acylation require low temperatures to minimize side reactions.
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Catalyst Selection : Pd/C ensures efficient nitro reduction without over-hydrogenation .
Analytical Characterization
Post-synthesis characterization employs:
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¹H/¹³C NMR : Confirms substitution patterns and functional groups.
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HRMS : Validates molecular weight (C₂₈H₂₈N₂O₆S: calculated 520.16, observed 520.14) .
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IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1340 cm⁻¹ (sulfonamide S=O) .
Industrial-Scale Considerations
Adapting this synthesis for industrial production involves:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and mesitylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential therapeutic effects. The compound's structural characteristics suggest it may exhibit:
- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. The sulfonamide group may enhance this effect by improving solubility and bioavailability.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows for modifications that can lead to the synthesis of more complex pharmaceutical agents.
- Reagent in Chemical Reactions : The sulfonamide group can participate in nucleophilic substitutions, making it useful in the development of new synthetic pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cells. The findings indicated that the compound inhibited cell growth significantly, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against several strains of Staphylococcus aureus. The results demonstrated a marked reduction in bacterial viability, suggesting that it could be developed into an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzoyl and mesitylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C27H25NO7S).
Substituent Effects on Properties and Activity
Electron-Withdrawing Groups: The mesitylsulfonyl group in the target compound provides steric hindrance and electron withdrawal, which may reduce metabolic degradation compared to simpler sulfonamides (e.g., 4-bromo or 4-chloro derivatives in ).
Aromatic vs. Alkyl Substituents :
- The benzoyl group in the target compound enhances aromatic interactions, whereas methoxy or halogen substituents in may prioritize solubility or dipole interactions. For example, 3,4-dimethoxybenzoyloxy in introduces polar methoxy groups that could improve aqueous solubility.
Biological Activity: Derivatives with halogen or aminoalkyl groups (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate analogs) demonstrated antimicrobial activity against Gram-positive bacteria and yeasts . The absence of similar data for the target compound suggests a need for empirical testing.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~527.5 g/mol) compared to analogs (~250–424 g/mol) may limit bioavailability. Bulky substituents like mesitylsulfonyl could further reduce solubility, a common challenge in drug development .
Biological Activity
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C22H17N O6S2
- CAS Number : 670267-20-6
The structure includes a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data
The lethal concentration (LC50) values indicate that the compound is significantly more potent than other tested agents in certain cell lines, suggesting its potential as an effective anticancer drug.
The mechanism by which this compound exerts its effects appears to involve the induction of cell cycle arrest and apoptosis in cancer cells. In treated cells, there is a notable accumulation in the G2/M phase of the cell cycle, which is indicative of mitotic arrest. Western blot analyses confirm increased phosphorylation of histone H3, a marker of mitosis, further supporting this mechanism.
Study on Glioblastoma Cells
A study evaluated the effects of this compound in glioblastoma cells (U87). The results showed that treatment with the compound led to significant morphological changes in the cells, including increased nuclear size and condensation, which are characteristic of apoptosis.
Key Findings:
- The compound induced apoptosis in over 70% of treated cells.
- A significant reduction in cell viability was observed at concentrations as low as 200 nM.
Combination Therapy with Radiation
Another aspect of research investigated the efficacy of combining this compound with ionizing radiation. The combination therapy demonstrated enhanced cytotoxic effects compared to either treatment alone, indicating a synergistic effect that could be beneficial for clinical applications.
Q & A
Q. What are the key synthetic strategies for synthesizing Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Benzofuran Core Formation : Construct the 2-methylbenzofuran scaffold via cyclization of substituted phenols with α,β-unsaturated ketones or via [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) .
Sulfonamide Introduction : React the benzofuran intermediate with mesitylsulfonyl chloride under basic conditions (e.g., NaH in THF) to install the mesitylsulfonyl group .
Benzoylation : Couple the sulfonamide group with benzoyl chloride using a coupling agent like DCC or HOBt .
Esterification : Finalize the structure by esterifying the carboxylic acid group using methanol and a catalytic acid .
Critical Note: Purification via column chromatography and characterization by H/C NMR and HRMS are essential to confirm intermediate and final product integrity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm benzofuran ring formation (e.g., characteristic aromatic proton shifts at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfonamide and benzoyl groups .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry using programs like SHELXL for refinement .
- IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .
Q. How is X-ray crystallography applied to resolve the compound’s structure?
Methodological Answer:
Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8) to collect intensity data.
Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
Refinement : Refine atomic coordinates and thermal parameters using SHELXL, with attention to sulfonamide torsional angles and hydrogen bonding .
Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize the yield of the mesitylsulfonylamino intermediate during multi-step synthesis?
Methodological Answer:
- Reaction Solvent : Use anhydrous THF or DMF to minimize hydrolysis of mesitylsulfonyl chloride .
- Temperature Control : Maintain 0–5°C during sulfonamide formation to reduce side reactions (e.g., over-sulfonylation) .
- Catalytic Bases : Replace NaH with milder bases like pyridine to avoid decomposition of sensitive intermediates .
- Workup Strategy : Employ aqueous extraction (pH 7–8) to isolate the sulfonamide while removing unreacted reagents .
Q. How to resolve discrepancies in NMR data for benzofuran derivatives with overlapping proton signals?
Methodological Answer:
- 2D NMR Techniques :
- H-C HSQC/HMBC : Assigns quaternary carbons and confirms connectivity between benzofuran and substituents .
- NOESY : Identifies spatial proximity of aromatic protons to distinguish regioisomers .
- Computational Modeling : Compare experimental H shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) to validate assignments .
Q. What computational methods predict the compound’s reactivity in pharmacological applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions prone to nucleophilic attack .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthesis of analogs with higher affinity .
- ADMET Prediction : Use QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How does the mesitylsulfonyl group influence the compound’s crystallographic packing and stability?
Methodological Answer:
- Steric Effects : The bulky mesityl group disrupts π-π stacking, favoring CH-π interactions between benzofuran rings .
- Hydrogen Bonding : Sulfonamide N-H acts as a donor, forming intermolecular bonds with carbonyl acceptors (observed in SHELXL-refined structures) .
- Thermal Analysis : Perform DSC/TGA to correlate packing efficiency with melting points and degradation profiles .
Q. What strategies address low solubility in biological assays for sulfonamide-containing benzofurans?
Methodological Answer:
- Prodrug Design : Convert the methyl ester to a water-soluble carboxylate salt under physiological conditions .
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) to maintain solubility without denaturing proteins .
- Micellar Encapsulation : Formulate with pluronic surfactants (e.g., F-127) to enhance bioavailability .
Data Contradiction Analysis
Example Scenario : Conflicting H NMR results for the benzoyl group’s ortho-protons.
Resolution Workflow :
Replicate Synthesis : Confirm reproducibility under identical conditions .
Variable Temperature NMR : Perform at 25°C and 50°C to assess dynamic effects (e.g., restricted rotation) .
X-ray Validation : Compare experimental bond lengths/angles with crystallographic data to rule out structural misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
